molecular formula C9H19Cl2F3N2 B1448476 1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride CAS No. 1803590-17-1

1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride

Cat. No.: B1448476
CAS No.: 1803590-17-1
M. Wt: 283.16 g/mol
InChI Key: KGNVXMFTVAYCKL-UHFFFAOYSA-N
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Description

1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride is a piperidine derivative featuring a trifluoroethyl group (-CH₂CF₃) at the nitrogen atom of the piperidine ring and an ethylamine (-CH₂CH₂NH₂) substituent at the 4-position of the ring. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical research. The trifluoroethyl group contributes to metabolic stability and modulates lipophilicity, while the ethylamine side chain may influence binding affinity and pharmacokinetics .

Properties

IUPAC Name

1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2.2ClH/c1-7(13)8-2-4-14(5-3-8)6-9(10,11)12;;/h7-8H,2-6,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNVXMFTVAYCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)CC(F)(F)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Trifluoroethyl-Substituted Intermediate

  • Starting from a compound of formula 2 (often an amine or protected amine), it is reacted with a trifluoroethyl-containing reagent (formula 3) using a coupling reagent in the presence of a base.
  • This step forms an intermediate compound (formula 4), typically a carbamate-protected amine such as phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate.
  • The coupling reagent facilitates amide or carbamate bond formation, ensuring the trifluoroethyl group is introduced at the nitrogen atom.

Hydrogenolysis to Obtain the Free Amine

  • The intermediate (formula 4) undergoes catalytic hydrogenation using a hydrogenolysis catalyst (e.g., Pd/C) under atmospheric pressure (hydrogen balloon) or slightly elevated pressures.
  • This step removes the benzyl carbamate protecting group, yielding the target amine compound (formula 1).
  • Reaction conditions are mild to preserve the trifluoroethyl substituent and avoid side reactions.

Formation of the Dihydrochloride Salt

  • The free amine (formula 1) is treated with hydrochloric acid (HCl) or another acid HX (where X = Cl, Br, CF3CO2, CH3SO3, SO4, or PO4) to form the corresponding acid salt (formula 1A).
  • For the dihydrochloride salt, two equivalents of HCl are used to protonate both the amine groups.
  • This salt form enhances the compound's stability, solubility, and ease of handling.

Reaction Scheme Summary

Step Reactants Conditions Product Notes
1 Compound 2 + Compound 3 + Coupling reagent + Base Ambient temperature Intermediate (Formula 4) Formation of trifluoroethyl carbamate intermediate
2 Intermediate (Formula 4) + H2 + Catalyst (e.g., Pd/C) Atmospheric pressure, H2 balloon Free amine (Formula 1) Hydrogenolysis of protecting group
3 Free amine (Formula 1) + 2 equiv. HCl Ambient temperature Dihydrochloride salt (Formula 1A) Salt formation for stability

Detailed Reaction Conditions and Notes

  • Coupling Reagents: Commonly used coupling reagents include carbodiimides (e.g., EDC, DCC) or activated esters, facilitating amide bond formation.
  • Base: Typically organic bases such as triethylamine or N,N-diisopropylethylamine (DIPEA) are employed to neutralize acids formed during coupling.
  • Hydrogenation Catalyst: Palladium on carbon (Pd/C) is preferred for efficient removal of benzyl carbamate protecting groups without affecting the trifluoroethyl group.
  • Hydrogen Pressure: Usually atmospheric pressure with a hydrogen balloon is sufficient, but pressures can vary depending on scale and equipment.
  • Salt Formation: The dihydrochloride salt is prepared by adding dry HCl gas or concentrated HCl solution to the free amine under controlled conditions to avoid over-acidification or decomposition.

Analytical and Research Findings

  • The use of benzyl carbamate protecting groups is well-established for amine protection and is removed cleanly by hydrogenolysis.
  • The trifluoroethyl group is stable under hydrogenation conditions, allowing selective deprotection.
  • Salt formation with hydrochloric acid improves the compound's crystalline properties and facilitates purification.
  • The described synthetic route is scalable and suitable for pharmaceutical intermediate production.

Summary Table of Preparation Method

Process Step Purpose Reagents/Conditions Outcome Reference
Coupling Reaction Introduce trifluoroethyl group Compound 2 + Compound 3 + Coupling reagent + Base Protected intermediate (Formula 4)
Hydrogenolysis Remove protecting group H2 + Pd/C, atmospheric pressure Free amine (Formula 1)
Salt Formation Form dihydrochloride salt 2 equiv. HCl, ambient temperature 1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride

Additional Considerations

  • Alternative protecting groups and deprotection methods can be employed but benzyl carbamate with hydrogenolysis is preferred for its mildness and efficiency.
  • The purity and yield of the final dihydrochloride salt depend on careful control of reaction parameters and purification steps.
  • The method allows for the preparation of other acid salts by substituting HCl with other acids as needed.

Scientific Research Applications

Inhibitory Activity

Recent studies have highlighted the compound's role as an inhibitor of various biological targets. For instance, it has been investigated as a selective inhibitor of histone methyltransferase EZH2, which is implicated in B-cell lymphomas. The compound demonstrated significant potency in cellular assays, with an effective concentration (EC50) as low as 0.020 μM in certain analogs .

Structure-Activity Relationship (SAR)

The trifluoroethyl substitution on the piperidine ring is crucial for enhancing the compound's activity. Variations in the substituent groups have been explored to optimize the pharmacological profile. The introduction of electron-withdrawing groups has been shown to improve selectivity and reduce toxicity while maintaining efficacy against target enzymes .

Bioavailability and Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties, including low clearance rates and adequate half-life in vivo. Studies indicate that formulations can be designed for both intravenous and oral administration, providing flexibility in therapeutic applications .

Case Studies and Research Findings

StudyFocusFindings
EZH2 InhibitionIdentified as a potent inhibitor with EC50 values < 0.020 μM; effective in B-cell lymphoma models.
SAR AnalysisDemonstrated that trifluoroethyl substitution improves potency and selectivity; explored various analogs to optimize activity.
PharmacokineticsCharacterized favorable bioavailability; suitable for both IV and oral formulations; ongoing investigations into systemic effects.

Mechanism of Action

The mechanism by which 1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride and related piperidine derivatives are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Potential Applications
This compound C₉H₁₇Cl₂F₃N₂ ~270.9* - Trifluoroethyl (-CH₂CF₃) on N; ethylamine (-CH₂CH₂NH₂) on 4-position Not explicitly listed** CNS drug intermediates, receptor ligands
1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride C₇H₁₅Cl₂F₃N₂ 254.9 - Trifluoroethyl (-CH₂CF₃) on N; primary amine (-NH₂) on 4-position 1177271-15-6 Pharmaceutical intermediates
1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride C₈H₁₇Cl₂F₃N₂ 269.14 - Ethyl (-CH₂CH₃) on N; trifluoromethyl (-CF₃) and amine (-NH₂) on 4-position 1820664-88-7 Bioactive molecule synthesis
{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahydrofuran-2-ylmethyl)amine dihydrochloride C₁₈H₂₉Cl₂FN₂O 401.3 - Fluorobenzyl (-CH₂C₆H₄F) on N; tetrahydrofuran-methyl (-CH₂C₄H₇O) on 4-position 1185299-26-6 Neurological research

Estimated based on molecular formula.

Key Observations:

Substituent Positioning :

  • The target compound distinguishes itself with an ethylamine chain at the 4-position, offering enhanced hydrophilicity compared to the primary amine in . This may improve solubility for in vivo applications.
  • The 1-ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride places a trifluoromethyl group directly on the piperidine ring, creating a sterically hindered quaternary carbon. This substitution pattern could reduce conformational flexibility compared to the target compound.

Functional Group Impact: The trifluoroethyl group in the target compound and increases electron-withdrawing effects, lowering the basicity of the piperidine nitrogen. This may influence receptor binding kinetics and metabolic stability.

The trifluoromethyl group in may enhance blood-brain barrier penetration due to increased lipophilicity, a common strategy in CNS drug design.

Biological Activity

1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride, also known as a trifluoroethyl piperidine derivative, has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a trifluoroethyl group attached to a piperidine ring, which may influence its pharmacological properties.

  • Chemical Formula : C₉H₁₉Cl₂F₃N₂
  • Molecular Weight : 283.16 g/mol
  • IUPAC Name : 1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethanamine dihydrochloride
  • CAS Number : 1803590-17-1

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential in several therapeutic areas:

Antimicrobial Properties

Research has indicated that derivatives of piperidine compounds exhibit antimicrobial activity. For instance, studies on similar piperidine derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess similar properties .

The mechanism of action for compounds like this compound typically involves interaction with specific receptors or enzymes within microbial cells. This interaction can disrupt cellular processes such as protein synthesis or cell wall integrity, leading to microbial cell death.

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of piperidine derivatives demonstrated that certain compounds induced significant cell death in Candida auris at low concentrations (MIC values ranging from 0.24 to 0.97 μg/mL). The study highlighted that these compounds could disrupt the plasma membrane of fungal cells, leading to increased permeability and eventual cell lysis .

CompoundMIC (μg/mL)MFC (μg/mL)Activity
pta10.240.97Fungicidal
pta20.503.00Fungicidal
pta30.973.90Fungicidal

Study 2: Pharmacokinetic Profile

Pharmacokinetic studies are essential for understanding the absorption and metabolism of new compounds. For example, a related compound was assessed for its clearance rates in mouse models. The findings indicated that modifications to the compound's structure could enhance bioavailability and reduce first-pass metabolism effects .

Safety and Toxicology

While specific safety data for this compound is limited, general safety assessments for similar compounds suggest a need for thorough toxicological evaluations before clinical application. Preliminary assessments should focus on cytotoxicity and potential adverse effects on human cells.

Q & A

Q. What role does the trifluoroethyl group play in pharmacokinetic properties?

  • Methodological Answer :
  • LogP Measurement : Compare partition coefficients (octanol-water) of the trifluoroethyl derivative with non-fluorinated analogs to assess lipophilicity.
  • Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to quantify unbound fraction, as fluorine groups may alter albumin affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride
Reactant of Route 2
1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride

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